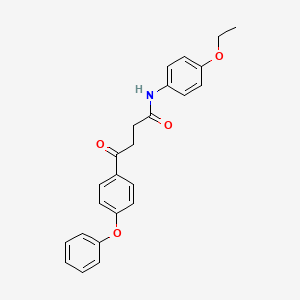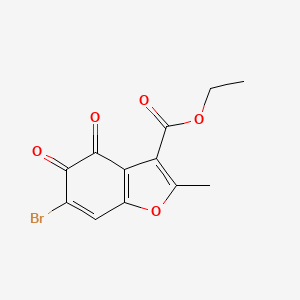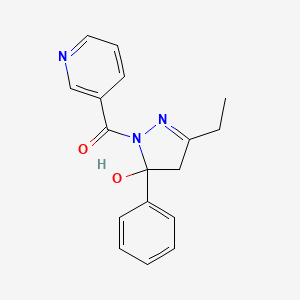
N-(4-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of benzamides. EPPB has been found to exhibit various biological activities, which makes it a potential lead compound for drug development.
Mechanism of Action
EPPB exerts its biological activity through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various biological processes, including inflammation, cell proliferation, and apoptosis. EPPB inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
EPPB has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. EPPB has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
EPPB has several advantages for lab experiments, including its stability, solubility, and ability to penetrate cell membranes. However, EPPB has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
Further studies are needed to determine the optimal dosage and administration route of EPPB for its potential therapeutic applications. Additionally, further studies are needed to determine the potential side effects and toxicity of EPPB. EPPB can also be modified to enhance its biological activity and selectivity for specific targets. Further studies can also explore the potential use of EPPB in combination with other drugs for enhanced therapeutic effects.
In conclusion, EPPB is a promising lead compound for drug development, with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an interesting compound for further studies.
Synthesis Methods
EPPB can be synthesized using different methods, including the reaction of 4-ethoxybenzoyl chloride with 4-phenoxybenzaldehyde in the presence of a base, followed by the reaction with 4-bromoacetophenone. Another method involves the reaction of 4-phenoxybenzaldehyde with 4-bromoacetophenone in the presence of a base, followed by the reaction with 4-ethoxybenzoyl chloride.
Scientific Research Applications
EPPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. EPPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-2-28-20-14-10-19(11-15-20)25-24(27)17-16-23(26)18-8-12-22(13-9-18)29-21-6-4-3-5-7-21/h3-15H,2,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMWIUGCSQEYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)

![7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5107688.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone](/img/structure/B5107734.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)


![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)